molecular formula C16H11ClN2O2 B13811362 (3-Indolylmethylene)-4-chloroanthranilic acid CAS No. 22394-35-0

(3-Indolylmethylene)-4-chloroanthranilic acid

Cat. No.: B13811362
CAS No.: 22394-35-0
M. Wt: 298.72 g/mol
InChI Key: ANTCCAUGGSQGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Indolylmethylene)-4-chloroanthranilic Acid, registered under CAS number 22394-35-0, is a synthetic Schiff base compound with a molecular formula of C16H11ClN2O2 and a molecular weight of 298.73 g/mol . This chemical features a hybrid structure combining indole and 4-chloroanthranilic acid moieties, a design common in developing bioactive molecules . While the specific biological profile of this exact compound is under investigation, its structural class is of significant interest in medicinal chemistry research. Schiff bases and indole derivatives are extensively studied for their diverse pharmacological potentials, including acting as apoptotic anti-proliferative agents against various cancer cell lines, serving as key ligands in metal complexes with enhanced biological activity, and exhibiting antioxidant properties . Furthermore, related compounds based on the 4-chloroanthranilic acid structure have been explored for immunomodulatory functions, such as suppressing T-cell activation by modulating macrophage activity . Researchers value this compound as a building block for synthesizing more complex molecules and as a standard for analytical studies. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any human use. Handle with appropriate safety precautions, as it may cause skin and eye irritation .

Properties

CAS No.

22394-35-0

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

4-chloro-2-(1H-indol-3-ylmethylideneamino)benzoic acid

InChI

InChI=1S/C16H11ClN2O2/c17-11-5-6-13(16(20)21)15(7-11)19-9-10-8-18-14-4-2-1-3-12(10)14/h1-9,18H,(H,20,21)

InChI Key

ANTCCAUGGSQGIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=C(C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation Synthesis from 4-Chlorobenzoic Acid and Indole Derivatives

The most straightforward synthetic route to this compound involves the condensation of 4-chlorobenzoic acid or its anthranilic acid derivative with an indole aldehyde, typically 3-formylindole. This condensation proceeds via the formation of an imine or Schiff base under reflux conditions in alcoholic solvents such as ethanol or methanol. The reaction is catalyzed by acid or base catalysts to facilitate the condensation and is typically followed by recrystallization to purify the product.

Step Reagents & Conditions Outcome
1 4-chlorobenzoic acid + 3-formylindole Condensation under reflux in ethanol/methanol
2 Acid or base catalyst (optional) Formation of imine intermediate
3 Recrystallization Purification of this compound

This method is commonly reported in academic and commercial synthesis contexts, offering moderate to good yields depending on reaction conditions and purity of starting materials.

Preparation of 4-Chloroanthranilic Acid Precursors

Since this compound is derived from 4-chloroanthranilic acid, the preparation of this key intermediate is critical. Industrial and laboratory methods for 4-chloroanthranilic acid typically involve:

  • Chlorination of anthranilic acid derivatives or oxidation of chlorinated precursors.
  • Substitution reactions on benzoic acid derivatives to introduce amino and chloro groups.

One documented industrial approach involves the reaction of 2,4-dichlorobenzoic acid with bases and copper catalysts in solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by alkylation steps to form esters or intermediates.

Alternative Synthetic Routes and Related Compounds

Related synthetic methods include:

  • Reaction of 4-chloroanthranilic acid with chloroacetic acid to form N-carboxymethylene derivatives, which can be further transformed into the target compound or its esters.
  • Use of catalytic oxidation and ammoniation steps to prepare substituted aminobenzoic acids, which serve as precursors for condensation with indole derivatives.

These methods highlight the importance of controlling reaction conditions such as temperature (generally 40–150 °C), choice of base (e.g., potassium carbonate, sodium hydroxide), solvent, and catalyst (e.g., copper compounds) to optimize yield and purity.

Reaction Conditions and Optimization

Solvent and Catalyst Selection

  • Alcoholic solvents (ethanol, methanol) are preferred for condensation reactions due to their ability to dissolve both reactants and facilitate imine formation.
  • Polar aprotic solvents such as DMF, DMSO, or N-methylpyrrolidone are used in precursor synthesis and alkylation steps.
  • Catalysts include copper salts and bases like potassium carbonate or sodium hydroxide to promote substitution and esterification reactions.

Temperature and Time

  • Condensation reactions typically require reflux temperatures corresponding to the boiling point of the solvent (around 78 °C for ethanol).
  • Alkylation and substitution reactions are performed between 40 and 150 °C, with reaction times ranging from 0.5 to 6 hours depending on the step.

Purification Techniques

  • Recrystallization from suitable solvents is standard for purifying the final product.
  • Filtration and washing steps are employed to isolate intermediates and remove impurities.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield/Remarks Reference
Condensation of 4-chlorobenzoic acid with 3-formylindole Reflux in ethanol/methanol, acid/base catalyst Moderate to good yield; purified by recrystallization
Synthesis of 4-chloroanthranilic acid Reaction of 2,4-dichlorobenzoic acid with base, copper catalyst, DMF solvent, 40–150 °C Key intermediate for condensation; yields vary
Alkylation to N-carboxymethylene derivatives Reaction with chloroacetic acid or dialkyl sulfate Used for further transformations; toxic reagents involved
Preparation of substituted aminobenzoic acids Chlorination, oxidation, ammoniation of m-xylene derivatives High yields (up to ~90%); multi-step process

Research Findings and Industrial Considerations

  • The condensation method is widely accepted for laboratory-scale synthesis due to its simplicity and moderate yields.
  • Industrial scale-up requires optimization of reaction parameters, including use of continuous flow reactors and advanced purification methods such as chromatography to enhance yield and purity.
  • Toxic reagents like chloroacetic acid are used in some synthetic routes but pose safety and environmental concerns, prompting interest in alternative methods.
  • Catalytic systems involving copper complexes and appropriate bases improve reaction efficiency and selectivity.
  • The availability and purity of starting materials such as 3-formylindole and 4-chloroanthranilic acid significantly impact the overall success of the synthesis.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (3-Indolylmethylene)-4-chloroanthranilic acid typically involves the condensation of 4-chloroanthranilic acid with indole derivatives. This reaction can be optimized through various conditions to enhance yield and purity. The compound's structure is characterized by the presence of both indole and anthranilic acid moieties, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of anthranilic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds containing the indole fragment demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundActivity Against Gram-PositiveActivity Against Gram-Negative
This compoundHighModerate
AmpicillinModerateLow
StreptomycinLowModerate

Anticancer Properties

The compound has also been investigated for its anticancer potential. Analogues of anthranilic acid have been reported as effective agents against various cancer cell lines due to their ability to inhibit key pathways involved in tumor growth . The structural features of this compound facilitate interactions with molecular targets implicated in cancer progression.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Anthranilic acid derivatives are known for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

Research has shown that compounds with indole structures possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and has implications for aging and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1H-indol-3-ylmethyleneamino)benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The indole moiety is known to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloroanthranilic Acid (4-ClAA)

  • Structure: 2-Amino-4-chlorobenzoic acid (C₇H₆ClNO₂) .
  • Applications: Synthetic Precursor: Used to synthesize quinazolinones (e.g., 7-chloroquinazoline-2,4(1H,3H)-dione) via condensation with urea . Metal Coordination: Forms Schiff base complexes with Co(II), enhancing DNA-binding and cleavage properties . Pharmaceuticals: Key intermediate in anti-arthritic drugs like Lobenzarit (N-(2-carboxyphenyl)-4-chloroanthranilic acid disodium salt) .
  • Limitations: Moderate anti-SARS-CoV-2 activity (IC₅₀ = 14.3 μM in quinazolinone derivatives) .

N-(2-Carboxyphenyl)-4-chloroanthranilic Acid (Lobenzarit)

  • Structure : Disodium salt of 4-ClAA with an additional 2-carboxyphenyl group .
  • Bioactivity: Immunomodulation: Suppresses T-cell activation by modulating macrophage function .
  • Advantage Over 4-ClAA : Enhanced solubility and targeted immune response due to the disodium carboxylate group .

Schiff Base Complexes of 4-ClAA

  • Example: [Co₃(C₁₄H₈NO₄Cl)₄(CH₃OH)₄·4CH₃OH]ₙ, a cobalt(II) complex with a Schiff base derived from 4-ClAA and 2,4-dihydroxybenzaldehyde .
  • Properties :
    • DNA Interaction : Stabilizes DNA via intercalation, with binding constants (Kb) ranging from 1.2 × 10⁴ to 5.6 × 10⁴ M⁻¹ .
    • Catalytic Activity : Exhibits SOD-mimic and nuclease-like behavior in oxidative cleavage assays .

Quinazolinone Derivatives

  • Example : 7-Chloroquinazoline-2,4(1H,3H)-dione, synthesized from 4-ClAA and urea .
  • Bioactivity :
    • Antiviral : Moderate inhibition of SARS-CoV-2 (IC₅₀ = 14.3 μM) .
    • Anticancer : Derivatives show cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ = 8–12 μM) .

Comparative Data Table

Compound Structure/Modification Key Applications Bioactivity (IC₅₀/EC₅₀) Reference ID
4-Chloroanthranilic acid 2-Amino-4-chlorobenzoic acid Quinazolinone synthesis, metal complexes N/A
Lobenzarit Disodium salt of N-(2-carboxyphenyl)-4-ClAA Anti-arthritic drug EC₅₀ = 10–50 μM (murine models)
Co(II)-Schiff base complex Cobalt(II) with 4-ClAA-derived ligand DNA intercalation, oxidative cleavage Kb = 5.6 × 10⁴ M⁻¹
7-Chloroquinazolinone Cyclized from 4-ClAA and urea Anti-SARS-CoV-2 agent IC₅₀ = 14.3 μM

Research Findings and Limitations

  • Synthetic Flexibility: 4-ClAA’s amino and carboxyl groups enable diverse modifications, including cyclization (quinazolinones) and metal coordination (Schiff bases) .
  • Bioactivity Gaps: While 4-ClAA derivatives show promise in immunomodulation and antiviral activity, their potency is often inferior to mainstream drugs (e.g., remdesivir for SARS-CoV-2) .
  • Structural Optimization : Hybridization with indole (as in (3-Indolylmethylene)-4-ClAA) may improve pharmacokinetics but requires validation via in vivo studies.

Q & A

Q. What are the common synthetic routes for (3-Indolylmethylene)-4-chloroanthranilic acid in heterocyclic synthesis?

Methodological Answer: 4-Chloroanthranilic acid is frequently utilized as a starting material for synthesizing quinazoline, benzoxazinone, and acridine derivatives. Key procedures include:

  • Acylation with benzoyl chloride : Dissolve 4-chloroanthranilic acid in dry pyridine, add benzoyl chloride at 0°C, stir, and isolate the product via aqueous bicarbonate treatment and recrystallization .
  • Condensation with formamidine acetate : Cyclization under reflux forms quinazolinone intermediates, followed by nitration and substitution reactions to yield bioactive derivatives (e.g., EGFR inhibitors) .
  • Chlorination with POCl₃ : React with triethylamine to synthesize trichloroquinazoline intermediates for antiviral agents .
  • Cyclization with cyclohexanone : In the presence of POCl₃, forms dichloroacridines for tacrine-based anti-Alzheimer compounds .

Q. How is 4-chloroanthranilic acid characterized analytically after synthesis?

Methodological Answer: Critical analytical data include:

Property Value Reference
Melting Point217°C (decomposes)
Molecular FormulaC₇H₆ClNO₂
IR Peaks (cm⁻¹)2220 (C≡N), 1700 (C=O)
NMR (CDCl₃)δ 7.54 (d, 2H), 6.90 (d, 2H)
Elemental Analysis (%)C: 48.6; H: 2.01; N: 7.09

Purification typically involves recrystallization from ethanol or toluene .

Advanced Research Questions

Q. How does 4-chloroanthranilic acid act as a transient directing group in Pd-catalyzed C-H functionalization?

Methodological Answer: In Pd-catalyzed ortho-C-H hydroxylation of benzaldehydes, 4-chloroanthranilic acid forms a transient imine intermediate with the aldehyde group. This directs palladium to the ortho position, enabling regioselective C-H activation. Key steps:

Imine formation : Aldehyde reacts with the amino group of 4-chloroanthranilic acid.

Pd(II) coordination : The imine directs Pd to the ortho position for C-H cleavage.

Oxidation and reductive elimination : Using p-toluenesulfonic acid as an oxygen nucleophile yields hydroxylated products .
Optimization Tip : Use 1-fluoro-2,4,6-trimethylpyridinium triflate as an oxidant for improved efficiency .

Q. How can researchers resolve contradictions in reaction yields when using different acylating agents?

Methodological Answer: Discrepancies in yields (e.g., pyridine vs. DMF-based protocols) arise from solvent polarity, temperature, and reagent stability. Systematic approaches include:

  • Solvent screening : Pyridine enhances nucleophilicity for benzoyl chloride acylation , while DMF stabilizes carbodiimide intermediates in peptide couplings .
  • Catalyst optimization : Add p-toluenesulfonic acid in toluene for water removal via azeotrope, improving cyclization yields to >84% .
  • Reagent stoichiometry : Use 1.1 equivalents of dicyclohexylcarbodiimide (DCC) to minimize side reactions in amide bond formation .

Q. What strategies are employed to mitigate competing chlorination pathways in quinazoline synthesis?

Methodological Answer: Chlorine substituents can lead to undesired side reactions (e.g., over-chlorination). Mitigation strategies:

  • Temperature control : Reflux in POCl₃ for 17 hours ensures selective chlorination at the 2,4,7-positions of quinazoline .
  • Protecting groups : Use Boc-protection for amines to prevent electrophilic substitution at sensitive sites .
  • Regioselective nitration : Electrophilic nitration of quinazolinones favors the 6-position due to electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.